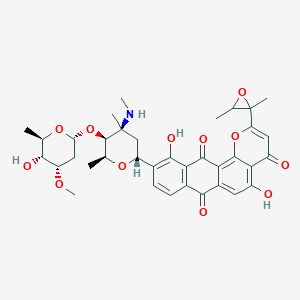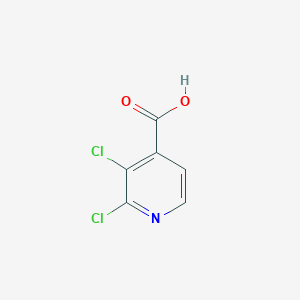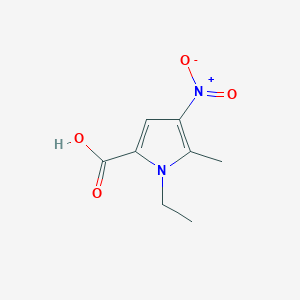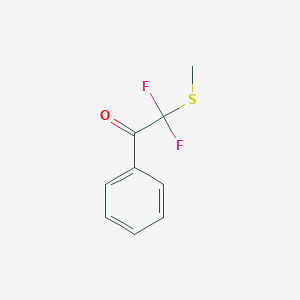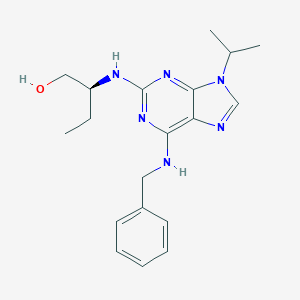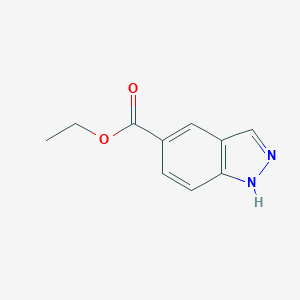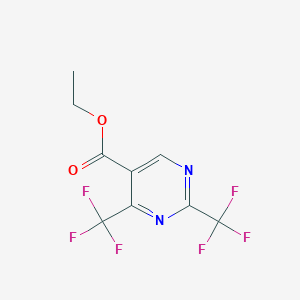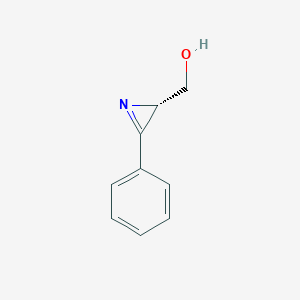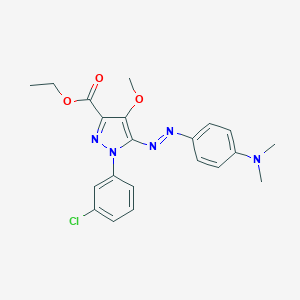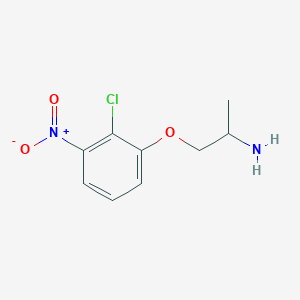
1-(2-Chloro-3-nitrophenoxy)propan-2-amine
Übersicht
Beschreibung
1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in the field of scientific research. It is a sympathomimetic amine that has been found to have a variety of biochemical and physiological effects. Clenbuterol is commonly used in the research of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.
Wirkmechanismus
1-(2-Chloro-3-nitrophenoxy)propan-2-amine works by binding to beta-2 adrenoceptors in the lungs, which leads to the activation of adenylate cyclase. This results in the production of cyclic AMP (cAMP), which leads to the relaxation of smooth muscles and the widening of airways. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine also has a thermogenic effect, which leads to an increase in body temperature and metabolic rate.
Biochemische Und Physiologische Effekte
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, which makes it an effective treatment for muscle wasting disorders. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has also been found to increase the production of red blood cells, which can improve athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments is its selectivity for beta-2 adrenoceptors in the lungs. This makes it an effective treatment for respiratory diseases without affecting other parts of the body. However, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the long-term effects of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine on the body.
In conclusion, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine is a beta-2 adrenergic agonist that has been extensively used in scientific research. It has a selective effect on beta-2 adrenoceptors in the lungs, which makes it an effective treatment for respiratory diseases such as asthma and COPD. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a variety of biochemical and physiological effects, including increasing protein synthesis and decreasing protein degradation. While there are advantages to using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments, more research is needed to fully understand its potential uses and long-term effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been extensively used in scientific research as a bronchodilator. It has been found to have a selective effect on beta-2 adrenoceptors in the lungs, which leads to the relaxation of smooth muscles and the widening of airways. This makes it an effective treatment for respiratory diseases such as asthma and COPD.
Eigenschaften
CAS-Nummer |
163120-56-7 |
|---|---|
Produktname |
1-(2-Chloro-3-nitrophenoxy)propan-2-amine |
Molekularformel |
C9H11ClN2O3 |
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
1-(2-chloro-3-nitrophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3 |
InChI-Schlüssel |
QPWBODAUOAYWCP-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
Kanonische SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
Synonyme |
2-Propanamine, 1-(2-chloro-3-nitrophenoxy)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

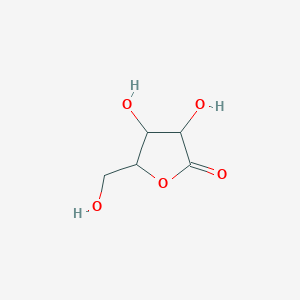
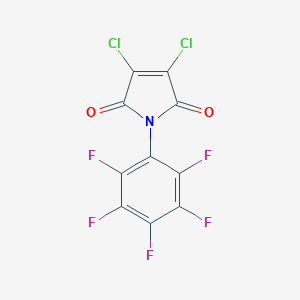
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
